(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine

Chiral chromatography Enantiomeric separation Pharmaceutical impurity profiling

This compound is a cis-configured chiral bicyclic diamine featuring a benzyl-protected pyrrolo[3,4-b]pyridine core. It is the (R,R)-enantiomer of a critical intermediate in the synthesis of moxifloxacin, a fourth-generation fluoroquinolone antibiotic.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
CAS No. 161594-54-3
Cat. No. B031590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine
CAS161594-54-3
Synonymsrel-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane;  rel-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine; 
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2NC1)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-3,5-6,13-15H,4,7-11H2/t13-,14+/m1/s1
InChIKeyAFYZAHZKOFBVLE-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine (CAS 161594-54-3) – Chiral Intermediates for Pharmaceutical Impurity Control


This compound is a cis-configured chiral bicyclic diamine featuring a benzyl-protected pyrrolo[3,4-b]pyridine core. It is the (R,R)-enantiomer of a critical intermediate in the synthesis of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. The benzyl group serves as a protective handle, allowing orthogonal deprotection and functionalization in multi-step pharmaceutical syntheses. This specific stereoisomer is catalogued as Moxifloxacin EP Impurity G and Moxifloxacin Impurity 165, and is employed as a reference standard for enantiomeric purity testing in pharmaceutical quality control [1].

Why Generic Substitution Fails: Stereochemical Specificity of (4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine in Impurity Standards


In moxifloxacin hydrochloride drug substance, the (R,R)-enantiomer is a designated chiral impurity (EP Impurity G) that must be controlled at trace levels to ensure drug safety. Substitution with the (S,S)-enantiomer or the des-benzyl analog fails because they do not co-elute with the target impurity during pharmacopeial analysis, leading to false-negative or false-positive results. The European Pharmacopoeia chiral HPLC method specifically requires a reference standard of the (R,R)-isomer for system suitability and quantification. Using an incorrect stereoisomer would invalidate the analytical method and compromise regulatory compliance [1][2].

Product-Specific Quantitative Evidence: (4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine vs. Closest Analogs


Chiral HPLC Baseline Resolution: (4aR,7aR)- vs. (4aS,7aS)-Enantiomer Separation of 8-Benzyl-2,8-diazabicyclo[4.3.0]nonane

Vacondio et al. (2000) developed a normal-phase chiral liquid chromatography method on a Chiralcel OD-H column that achieved baseline separation of the two enantiomers of (±)-cis-8-benzyl-2,8-diazabicyclo[4.3.0]nonane. The (4aR,7aR)-enantiomer eluted first, with a resolution factor Rs ≥ 2.0 and a separation factor α of 1.15, enabling unambiguous identification and quantification of each enantiomer [1]. This direct analytical discrimination is essential for confirming the identity and enantiomeric excess of the target compound in regulatory impurity testing.

Chiral chromatography Enantiomeric separation Pharmaceutical impurity profiling

Pharmacopeial Impurity Quantification: LOD and LOQ for (R,R)-Moxifloxacin Impurity G Using Improved Chiral HPLC Method

The 2025 study by Salkić et al. improved the European Pharmacopoeia method for enantiomeric purity of moxifloxacin hydrochloride, targeting the (R,R)-isomer (Impurity G). The optimized method achieved a limit of detection (LOD) of 0.098 µg/mL and limit of quantification (LOQ) of 0.298 µg/mL for the (R,R)-impurity, with linearity demonstrated over the range 0.30–2.50 µg/mL (R² > 0.998) [1]. The (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine is the direct synthetic precursor of this impurity and must possess enantiomeric purity >99.5% ee to avoid introducing confounding signals during method calibration.

Pharmaceutical analysis Method validation Regulatory impurity control

Process Purity Benchmark: (4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine Achieves ≥96% Purity via Chiral Reduction Route

Patent WO2012/131629A1 (Piramal Healthcare, 2012) discloses a process for the preparation of racemic or chiral octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine of formula I. The reduction of tetrahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione with a mixture of dimethyl sulphate and sodium borohydride or aluminum chloride and sodium borohydride in a polar solvent at 15–45°C yields the product with purity ≥96% [1]. Commercially, the (4aR,7aR) enantiomer is available from Sigma-Aldrich at 95% purity, and from specialized vendors at up to 99% HPLC purity . In contrast, the (4aS,7aS) enantiomer is commercially offered at 96–97% purity .

Process chemistry Chiral synthesis Intermediate purity

Orthogonal Synthetic Utility: Benzyl-Protected (4aR,7aR) Intermediates Enable Selective N-Deprotection vs. Des-Benzyl Analogs

The benzyl group on the (4aR,7aR) scaffold can be selectively removed via catalytic hydrogenation (H₂/Pd-C) to yield (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine, a chiral diamine building block . This deprotection proceeds in >85% isolated yield under standard conditions, as demonstrated in related process patents [1]. The des-benzyl analog (CAS 151213-42-2) lacks this orthogonal protecting group, which limits its utility in multi-step sequences where the free amine would undergo unwanted side reactions. The benzyl-protected form thus offers greater versatility in asymmetric synthesis and medicinal chemistry applications.

Protecting group strategy Asymmetric synthesis Medicinal chemistry

Optimal Application Scenarios for (4aR,7aR)-Octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine (CAS 161594-54-3)


Certified Reference Standard for Moxifloxacin EP Impurity G Quantification

This compound is the direct synthetic precursor to Moxifloxacin EP Impurity G, the (R,R)-enantiomer of the active pharmaceutical ingredient. Pharmaceutical quality control laboratories procure this intermediate to synthesize, calibrate, and validate the chiral HPLC method specified in the European Pharmacopoeia monograph for moxifloxacin hydrochloride. The validated method achieves an LOD of 0.098 µg/mL and LOQ of 0.298 µg/mL for the (R,R)-impurity, and requires a pure (4aR,7aR) starting material to prepare accurate calibration standards [1]. Using the enantiomerically pure (R,R) form ensures that the impurity peak in chromatograms corresponds unequivocally to Impurity G, preventing misidentification that could lead to erroneous batch release decisions [2].

Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The locked cis-decalin-like geometry of the (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-pyrrolo[3,4-b]pyridine scaffold makes it a valuable C2-symmetric chiral diamine precursor. Upon debenzylation (>85% yield under H₂/Pd-C), the resulting (R,R)-2,8-diazabicyclo[4.3.0]nonane serves as a chiral ligand or organocatalyst in enantioselective reactions, including Diels–Alder cycloadditions, Michael additions, and aldol condensations. The compound's rigid framework imposes strong stereochemical bias, leading to enantiomeric excesses exceeding 90% in model asymmetric transformations. Procurement of the benzyl-protected form allows chemists to introduce the diamine unit late-stage in a synthetic sequence without interference from free amine nucleophilicity, a strategic advantage over the des-benzyl analog [1][2].

Process Development and Scale-Up Studies for Moxifloxacin Impurity Control

Industrial process chemists use this intermediate to develop and validate large-scale synthesis routes to moxifloxacin impurity standards. Patent WO2012/131629A1 demonstrates that the (4aR,7aR) enantiomer can be produced with purity ≥96% using a dimethyl sulphate/sodium borohydride reduction system in polar solvent at 15–45°C [1]. This cost-efficient route avoids expensive chiral auxiliaries and chromatographic separations, making it suitable for kilogram-scale manufacture of impurity reference materials. Process engineers can benchmark their own synthetic routes against this published protocol, ensuring that in-house impurity synthesis meets the ≥99% ee requirement for pharmacopeial reference standards.

Analytical Method Development and Cross-Validation for Chiral Impurity Profiling

Analytical research and development teams working on fluoroquinolone antibiotics purchase this compound to develop orthogonal chiral separation methods. The established normal-phase chiral HPLC method on Chiralcel OD-H achieves baseline resolution (Rs ≥ 2.0) between the (4aR,7aR) and (4aS,7aS) enantiomers [1]. By using this well-characterized intermediate, laboratories can cross-validate new capillary electrophoresis or supercritical fluid chromatography methods, confirm column lot-to-lot reproducibility, and establish system suitability criteria for regulatory dossier submission. The compound thus serves as a universal chiral probe for benchmarking new analytical technologies in the fluoroquinolone class.

Quote Request

Request a Quote for (4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.